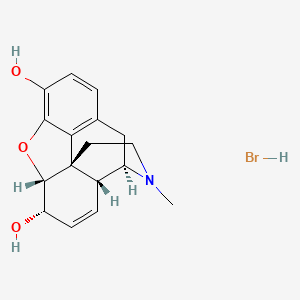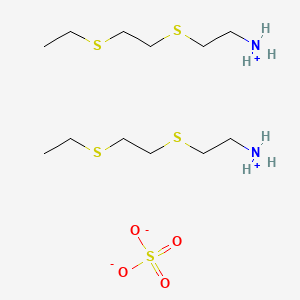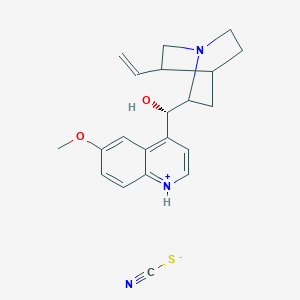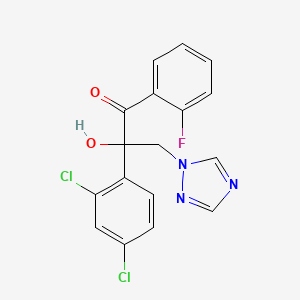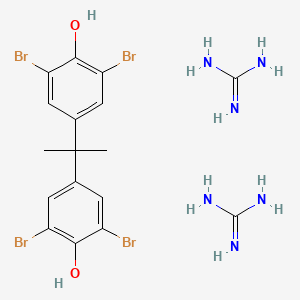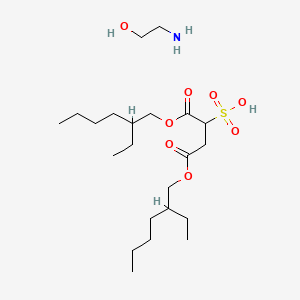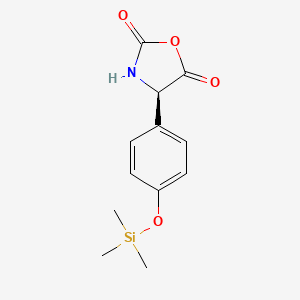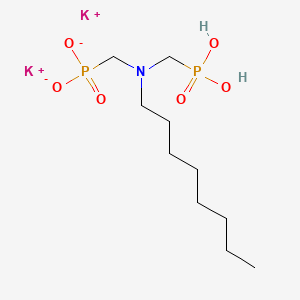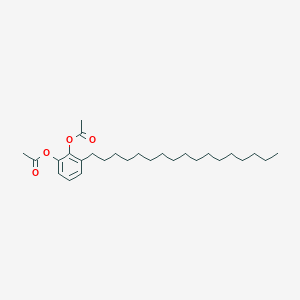
1,2-Benzenediol, 3-heptadecyl-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 3-heptadecyl-, diacetate is a chemical compound with the molecular formula C27H44O4 It is a derivative of 1,2-benzenediol (catechol) where the hydroxyl groups are acetylated, and a heptadecyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-heptadecyl-, diacetate typically involves the acetylation of 1,2-benzenediol followed by the introduction of the heptadecyl group. The acetylation can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
化学反应分析
Types of Reactions
1,2-Benzenediol, 3-heptadecyl-, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The heptadecyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 1,2-benzenediol.
Substitution: Formation of various alkylated or functionalized derivatives.
科学研究应用
1,2-Benzenediol, 3-heptadecyl-, diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Benzenediol, 3-heptadecyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Benzenediol, diacetate: Similar structure but lacks the heptadecyl group.
1,2-Benzenediol, monoacetate: Only one hydroxyl group is acetylated.
1,2-Benzenediol: The parent compound without any acetylation or alkylation.
Uniqueness
1,2-Benzenediol, 3-heptadecyl-, diacetate is unique due to the presence of both acetyl and heptadecyl groups, which confer distinct chemical and physical properties. These modifications can enhance its solubility, stability, and biological activity compared to its simpler analogs.
属性
CAS 编号 |
76619-72-2 |
|---|---|
分子式 |
C27H44O4 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
(2-acetyloxy-3-heptadecylphenyl) acetate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-21-19-22-26(30-23(2)28)27(25)31-24(3)29/h19,21-22H,4-18,20H2,1-3H3 |
InChI 键 |
RBGMRYIQUCJPOW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



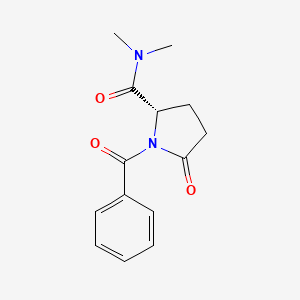

![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
